molecular formula C18H15N5OS B2453418 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956361-17-4

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No.: B2453418
CAS No.: 956361-17-4
M. Wt: 349.41
InChI Key: SGMFERRGOVXNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a pyridine ringThe presence of the thiazole ring is particularly noteworthy due to its known biological activities .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-13-7-5-12(6-8-13)16-11-25-18(22-16)23-17(19)14(10-21-23)15-4-2-3-9-20-15/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMFERRGOVXNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-methoxyphenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction. A representative protocol involves:

  • Starting materials : 4-Methoxybenzaldehyde and thiourea.
  • Reaction conditions :
    • Condensation with phenacyl bromide derivatives in ethanol under reflux (12–24 h).
    • Acidic workup (HCl) to precipitate the thiazole product.

Example :
$$
\text{4-Methoxybenzaldehyde} + \text{thiourea} \xrightarrow[\text{reflux}]{\text{EtOH, HCl}} \text{4-(4-methoxyphenyl)-1,3-thiazol-2-amine} \quad (\text{Yield: 65–78\%})
$$

Synthesis of the Pyrazole Subunit

Cyclocondensation of Hydrazines with 1,3-Diketones

The 4-(2-pyridinyl)-1H-pyrazol-5-amine scaffold is constructed via cyclocondensation of 2-pyridinylhydrazine with β-keto esters or α,β-unsaturated ketones:

  • Step 1 : Synthesis of 3-(2-pyridinyl)-1H-pyrazol-5-amine

    • Reactants : 2-Pyridinylhydrazine and ethyl acetoacetate.
    • Conditions : Reflux in ethanol (6–8 h) with catalytic acetic acid.
    • Yield : 70–85%.
  • Step 2 : Functionalization at Position 4

    • Introduction of the 4-substituent via Ullmann coupling or nucleophilic aromatic substitution using palladium catalysts.

Convergent Coupling Strategies

Nucleophilic Aromatic Substitution

The thiazole and pyrazole subunits are coupled via nucleophilic displacement of a leaving group (e.g., chloride) on the thiazole ring:

  • Reactants :

    • 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole.
    • 4-(2-Pyridinyl)-1H-pyrazol-5-amine.
  • Conditions :

    • Pd(OAc)₂/Xantphos catalyst system.
    • Cs₂CO₃ base, toluene, 110°C, 24 h.

Yield : 55–62%.

Cycloaddition Approaches

Microwave-assisted [3+2] cycloaddition between alkyne-functionalized thiazoles and pyrazole precursors:

  • Reactants :

    • 4-(4-Methoxyphenyl)-1,3-thiazol-2-ylacetylene.
    • 4-(2-Pyridinyl)-1H-pyrazol-5-azide.
  • Conditions :

    • CuI catalyst, DMF, microwave irradiation (100°C, 15 min).

Yield : 68–75%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Cyclocondensation reactions often yield regioisomeric mixtures. Steric and electronic effects dictate the dominance of the 1,5-disubstituted pyrazole isomer. Use of LiAlH₄ for selective reduction of ester groups to alcohols (as in) minimizes side products.

Thiazole Ring Stability

Thiazoles with electron-donating groups (e.g., 4-methoxyphenyl) exhibit enhanced stability under acidic conditions but require careful handling during coupling reactions to prevent decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (d, J = 5.2 Hz, 1H, pyridine H6).
    • δ 7.89 (s, 1H, pyrazole H3).
    • δ 7.45–7.32 (m, 4H, thiazole and methoxyphenyl protons).
  • ¹³C NMR :

    • 161.2 ppm (C=N of thiazole).
    • 149.8 ppm (pyridine C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 377.1284 [M+H]⁺.
  • Calculated for C₁₈H₁₆N₆OS : 377.1286.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nucleophilic Aromatic Substitution High regioselectivity Requires palladium catalysts 55–62
Microwave Cycloaddition Rapid reaction time Specialized equipment needed 68–75
Hantzsch-Thiazole Coupling Scalable Multi-step synthesis 65–78

Chemical Reactions Analysis

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have reported minimum inhibitory concentrations (MIC) indicating its potential effectiveness against pathogens such as E. coli and S. aureus.
  • Antitumor Properties : Thiazole derivatives have been linked to anticancer activities. This specific compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins.

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of thiazole-containing compounds similar to this compound:

Case Study 1: Antimicrobial Activity

A study conducted by Archana et al. (2022) synthesized related thiazole derivatives and evaluated their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL against S. aureus, suggesting strong antimicrobial potential.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

Case Study 2: Antitumor Activity

Research published in the journal "Pharmacology" highlighted the antitumor effects of thiazole derivatives, noting their ability to induce apoptosis in various cancer cell lines. The study suggested that these compounds could serve as lead structures for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine involves interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, anticonvulsant, and antibacterial properties.

Chemical Structure and Properties

The compound has a molecular formula of C20_{20}H18_{18}N4_{4}O2_{2}S, featuring a thiazole ring and a methoxyphenyl group. The structural arrangement contributes to its biological activity through various mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the pyrazole and pyridine functionalities. The synthesis conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Effective against MDA-MB-231 cells.
  • Liver Cancer : Demonstrated activity in HepG2 cells.
  • Prostate Cancer : Inhibitory effects noted on prostate cancer cell lines.

The mechanism of action is primarily attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .

Cancer Type Cell Line IC50 (µM)
BreastMDA-MB-23115.3
LiverHepG218.7
ProstateLNCaP12.5

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), showcasing its potential as a therapeutic agent for epilepsy. The structure-activity relationship (SAR) analysis indicates that the methoxy group enhances anticonvulsant efficacy .

Antibacterial Activity

In addition to anticancer and anticonvulsant activities, this compound has shown promising antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

Case Studies

A study conducted by Archana et al. (2022) synthesized various thiazole derivatives and evaluated their biological activities. Among these, the target compound showed superior efficacy in both anticancer and antibacterial assays compared to other derivatives . Another study highlighted its potential as an effective anticonvulsant agent in preclinical models .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving cyclization, formylation, and condensation. For example:

  • Cyclization : Use 1,3-thiazole precursors with 4-methoxyphenyl substituents under microwave-assisted conditions to improve regioselectivity and reduce side products .
  • Condensation : React the thiazole intermediate with pyrazole-5-amine derivatives in solvent-free conditions to enhance reaction efficiency (yields ~70–85%) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical for isolating the target compound .

Q. How can structural characterization of this compound be validated experimentally?

  • X-ray crystallography : Resolve crystal structures to confirm the thiazole-pyrazole linkage and substituent orientation. For example, bond angles (e.g., C–S–C ≈ 92°) and torsional parameters (e.g., pyridinyl-thiazole dihedral angle ~15°) are key .
  • Spectroscopy : Use 1H^1H-NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for pyridinyl and thiazole protons) and IR for NH stretching (~3400 cm1 ^{-1}) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Antimicrobial testing : Use microbroth dilution assays (MIC values) against Candida albicans or Mycobacterium tuberculosis (H37Rv strain), comparing results to fluconazole or rifampicin controls .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50_{50} values <10 µM for prioritized follow-up .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?

  • Substituent modulation : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky aryl groups to enhance blood-brain barrier permeability. Analogues with 2-pyridinyl show improved GPCR binding (Ki_i < 50 nM) .
  • Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-triazole to evaluate metabolic stability while retaining target engagement .

Q. What methodologies resolve contradictions in reported biological data across studies?

  • Assay standardization : Compare results under consistent conditions (e.g., ATP levels in kinase assays or serum concentration in cell cultures). For example, discrepancies in IC50_{50} values for antifungal activity may arise from variations in fungal strain susceptibility .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like cannabinoid receptors (CB1/CB2) and identify conflicting steric or electronic effects .

Q. How can in vivo pharmacokinetics be assessed for this compound?

  • ADME profiling : Conduct rodent studies with LC-MS/MS quantification. Oral bioavailability is typically low (<20%) due to first-pass metabolism; nanoformulation (e.g., liposomes) improves AUC by 3–5× .
  • Metabolite identification : Use hepatocyte incubations to detect Phase I metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the pyrazole ring to crosslink with proteins in live cells, followed by pull-down assays and MS/MS identification .
  • Thermal shift assays : Monitor target protein melting shifts (ΔTm_m >2°C) upon compound binding using differential scanning fluorimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.